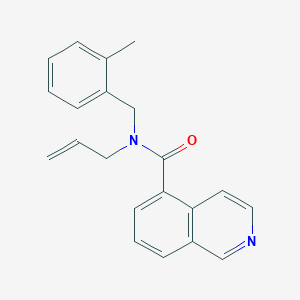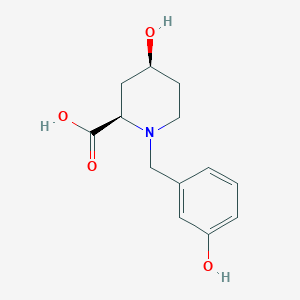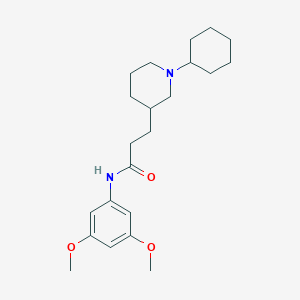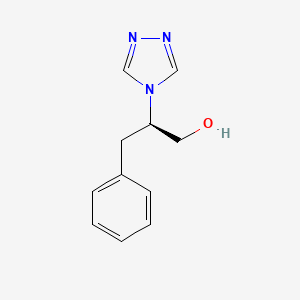![molecular formula C21H30N2O B3803190 (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3803190.png)
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction.
Introduction of the amino group: This step involves the use of a suitable amine, such as dicyclopropylmethylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA, PCC
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alkanes
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific receptors in the body, making it a potential candidate for the treatment of diseases such as Alzheimer’s and Parkinson’s.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its spirocyclic structure imparts stability and rigidity, making it useful in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways involved are still under investigation, but it is believed that the compound affects neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol: shares similarities with other spirocyclic compounds, such as spiro[cyclopropane-1,3’-indoline] and spiro[cyclopropane-1,4’-piperidine].
Steviol glycosides: These compounds, found in the Stevia plant, also feature a spirocyclic structure and are used as natural sweeteners.
Uniqueness
What sets (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol apart is its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-23(18(14-6-7-14)15-8-9-15)19-16-4-2-3-5-17(16)21(20(19)24)10-12-22-13-11-21/h2-5,14-15,18-20,22,24H,6-13H2,1H3/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBAJZUGZCEMHT-UXHICEINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(C2(CCNCC2)C3=CC=CC=C13)O)C(C4CC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1[C@@H](C2(CCNCC2)C3=CC=CC=C13)O)C(C4CC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(azepan-1-yl)-N-[1-(cyclohexylmethyl)piperidin-3-yl]acetamide](/img/structure/B3803125.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B3803128.png)
![trans-4-{[6-(dimethylamino)-4-pyrimidinyl]amino}cyclohexanol](/img/structure/B3803129.png)


![3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B3803140.png)

![methyl 4-[4-(1H-pyrazol-3-ylcarbonyl)-1-piperazinyl]benzoate](/img/structure/B3803151.png)
![ethyl 4-({[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B3803161.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B3803181.png)

![N-[3-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)phenyl]acetamide](/img/structure/B3803211.png)
![4-[2-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B3803219.png)
